![molecular formula C12H17NO2 B1588903 (S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine CAS No. 866783-12-2](/img/structure/B1588903.png)
(S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine
Descripción general
Descripción
“(S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine” is a chemical compound with the molecular formula C11H15NO2 . It has an average mass of 193.242 Da and a monoisotopic mass of 193.110275 Da . The compound is also known by other names such as “(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine” and "(3,4-DIMETHOXYBICYCLO[4.2.0]OCTA-1,3,5-TRIEN-7-YL)METHANAMINE" .
Molecular Structure Analysis
The molecular structure of this compound includes a bicyclic ring with two methoxy groups attached at the 3rd and 4th positions . The nitrogen atom is attached to a methyl group, forming a methanamine .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 308.7±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 54.9±3.0 kJ/mol and a flash point of 153.3±35.2 °C . The compound has a molar refractivity of 55.4±0.3 cm3, a polar surface area of 44 Å2, and a molar volume of 173.5±3.0 cm3 .Aplicaciones Científicas De Investigación
Organic Synthesis and Structural Analysis
- A study demonstrated the synthesis of halocuprate(I) compounds featuring N-methylated DABCO cations, highlighting bright metal-centered luminescence and thermally activated color shifts. These compounds showcase the potential for applications in materials science, especially in the development of luminescent materials (Maderlehner et al., 2015).
- Research on the rearrangement approaches to cyclic skeletons, specifically for the total synthesis of triquinane sesquiterpenes, leveraged similar bicyclic structures. This work underscores the compound's relevance in synthetic organic chemistry, providing pathways for complex molecule synthesis (Uyehara et al., 1998).
Materials Science and Photoluminescence
- Investigations into the synthesis of organic and water-soluble poly(1,4-phenylenevinylenes) containing carboxyl groups utilized related bicyclic structures. Such studies are critical for developing new materials with potential applications in electronics and photonics (Wagaman & Grubbs, 1997).
Crystallography and Molecular Structures
- The crystal structures and properties of hydrated conglomerate forms of ivabradine hydrochloride were studied, providing insights into the role of water in crystal assembly and stability under various conditions. This research is relevant for understanding the solid-state chemistry of similar compounds (Zhou et al., 2019).
Zeolite Synthesis
- Zeolite synthesis using 1,4-diazabicyclo[2,2,2]octane (DABCO) derivatives as structure-directing agents showcased the use of similar bicyclic structures in creating high-silica zeolite materials. Such applications highlight the compound's potential in catalysis and materials science (Takewaki et al., 1999).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13-7-9-4-8-5-11(14-2)12(15-3)6-10(8)9/h5-6,9,13H,4,7H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVVFXUMMFHSJC-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC2=CC(=C(C=C12)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CC2=CC(=C(C=C12)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467607 | |
| Record name | (S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine | |
CAS RN |
866783-12-2 | |
| Record name | (S)-1-(3,4-Dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)-N-methylmethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866783122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DIMETHOXY-1-(N-METHYLAMINOMETHYL)BENZOCYCLOBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH7YT359XL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine in pharmaceutical synthesis?
A1: (S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine is a crucial chiral intermediate in the synthesis of Ivabradine []. Ivabradine is a medication used to treat heart failure and stable angina. The development of an efficient and stereoselective synthesis for this intermediate is highly relevant for the pharmaceutical industry.
Q2: The provided research paper mentions an "enzymatic synthesis" process. What is the advantage of using enzymes in this context?
A2: Employing enzymes in the synthesis of (S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine offers several potential benefits. Enzymes often exhibit high selectivity, meaning they can preferentially produce the desired stereoisomer (in this case, the S enantiomer) while minimizing the formation of unwanted byproducts. This selectivity simplifies the purification process and can lead to higher overall yields of the target compound. Additionally, enzymatic reactions can be carried out under milder conditions compared to traditional chemical synthesis, potentially reducing environmental impact [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

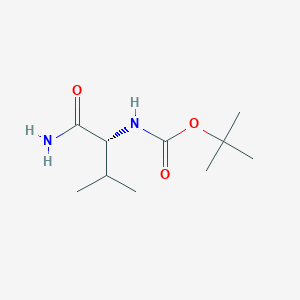


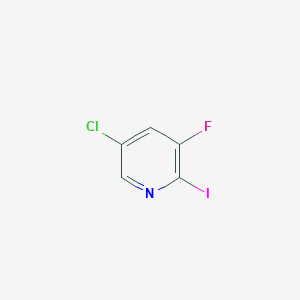
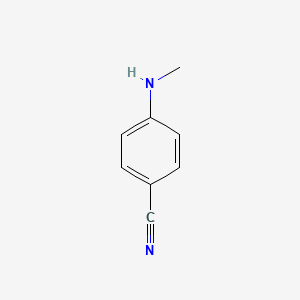
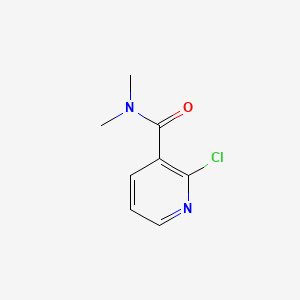
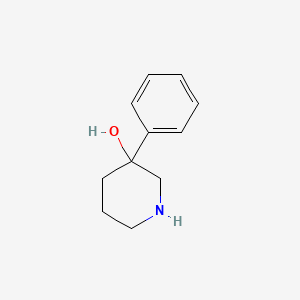
![3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide](/img/structure/B1588833.png)
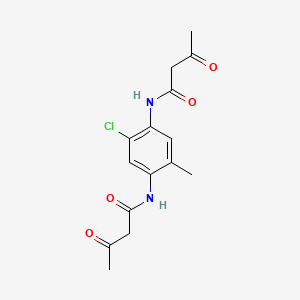
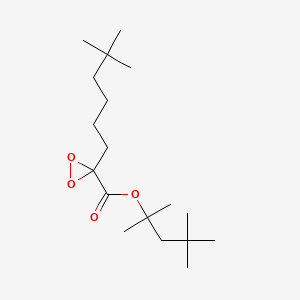
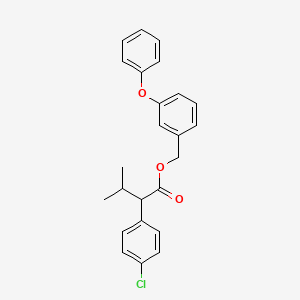
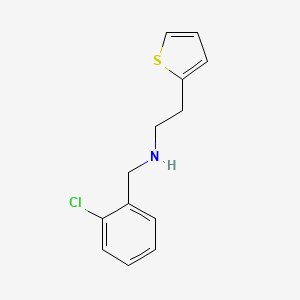

![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B1588842.png)